Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)-
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Overview
Description
Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- is a synthetic steroid compound It is part of the pregnane family, which includes various steroids with a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Chlorination: Addition of chlorine atoms to the steroid nucleus.
Dehydrogenation: Removal of hydrogen atoms to form double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using advanced techniques such as continuous flow chemistry and catalytic processes to ensure high yield and purity. The exact methods can vary depending on the desired scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Addition of hydrogen atoms to reduce double bonds.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium methoxide or potassium tert-butoxide.
Major Products
Scientific Research Applications
Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as an anti-inflammatory and immunosuppressive agent.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- involves binding to specific steroid receptors in the body. This binding can modulate the expression of genes involved in inflammation and immune response, leading to its anti-inflammatory and immunosuppressive effects. The molecular targets and pathways involved include glucocorticoid receptors and related signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Pregna-4,20-dien-3,6-dione: Another steroid with similar structural features but different functional groups.
Betamethasone: A well-known corticosteroid with potent anti-inflammatory properties.
Prednisolone: A commonly used steroid in the treatment of various inflammatory and autoimmune conditions.
Uniqueness
Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- is unique due to its specific combination of functional groups, which confer distinct biological activities. Its chlorinated structure and hydroxylation pattern differentiate it from other steroids, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C21H27ClO3 |
---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10,14-16,18,25H,5-6,8-9,11H2,1-3H3 |
InChI Key |
RNSISAJHBSCDGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)C=CC34C)Cl)C)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.